Acetylacetone Copper(II) Salt

Description

Significance of Bis(acetylacetonato)copper(II) in Coordination Chemistry Research

Research in this area often involves the synthesis of derivatives by modifying the acetylacetonate (B107027) ligand, which allows for the fine-tuning of the complex's steric and electronic properties. researchgate.net These modifications can influence the catalytic activity and selectivity of the complex in various reactions. The study of its adducts with other ligands has also been a fruitful area of research, leading to the development of new materials with unique properties. jmchemsci.com

Overview of Key Research Domains for Copper(II) Acetylacetonate

The applications of copper(II) acetylacetonate span across several key research domains, highlighting its versatility and importance in modern chemistry.

Catalysis: Cu(acac)₂ is widely employed as a catalyst in a diverse range of organic reactions. scribd.comresearchgate.net It effectively catalyzes coupling reactions, cyclopropanation, aziridination, and insertion reactions involving carbenes. youtube.comcdnsciencepub.comsigmaaldrich.com Its catalytic prowess extends to reactions such as the benzylation of alcohols and the reduction of aromatic nitro compounds. researchgate.netthieme-connect.com The compound's ability to act as a Lewis acid is also a key feature in its catalytic applications. youtube.com

Materials Science: In the realm of materials science, copper(II) acetylacetonate serves as a crucial precursor for the synthesis of various copper-based nanomaterials. scirp.orgsigmaaldrich.com This includes the production of copper and copper oxide nanoparticles through methods like thermal decomposition and atomic layer deposition. sigmaaldrich.comsigmaaldrich.comscirp.org These nanomaterials find applications in electronics, ceramics, and the fabrication of thin films for solar cells and photodetectors. sigmaaldrich.comnih.gov

Organic Synthesis: Beyond its catalytic role, Cu(acac)₂ is utilized as a reagent in organic synthesis. It facilitates the synthesis of functionalized bis(arylmethyl)zinc reagents and participates in olefination reactions to produce stilbenes. organic-chemistry.org Its involvement in multicomponent coupling reactions further underscores its utility in constructing complex organic molecules. researchgate.net

Detailed Research Findings

| Research Area | Key Findings | References |

| Nanoparticle Synthesis | Bis-(acetylacetonato)-copper (II) is a preferred precursor for synthesizing copper nanoparticles via thermal decomposition due to its low decomposition temperature. | scirp.orgscirp.orgsemanticscholar.org |

| Catalysis | Cu(acac)₂ is an effective catalyst for various organic reactions, including the reduction of aromatic nitro-compounds and the aziridination of olefins. | researchgate.net |

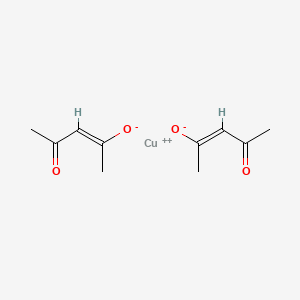

| Coordination Chemistry | The structure of bis(acetylacetonato)copper(II) is square planar, and it can be oxidized to Cu(III) or reduced to Cu(I) when used as a catalyst. | wikipedia.orgnih.gov |

| Materials Science | It is used as a precursor for the atomic layer deposition of copper oxide in photovoltaics. | sigmaaldrich.com |

| Organic Synthesis | It catalyzes the synthesis of functionalized bis(arylmethyl)zinc reagents and their subsequent olefination reactions. | organic-chemistry.org |

Interactive Data Table: Properties of Acetylacetone (B45752) Copper(II) Salt

| Property | Value | References |

| CAS Number | 13395-16-9 | samaterials.comcymitquimica.comsigmaaldrich.com |

| Molecular Formula | Cu(C₅H₇O₂)₂ | samaterials.comsigmaaldrich.com |

| Molecular Weight | 261.76 g/mol | sigmaaldrich.compubcompare.ai |

| Appearance | Blue to violet powder | samaterials.comscribd.com |

| Melting Point | 284-288 °C (decomposes) | samaterials.comsigmaaldrich.com |

| Solubility | Slightly soluble in water, soluble in alcohol | scribd.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;(E)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJPSWYYEKYVEJ-SYWGCQIGSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14CuO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue solid; [HSDB] Blue crystalline solid; [MSDSonline] | |

| Record name | Cupric acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 4-54 | |

| Record name | CUPRIC ACETYLACETONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water; soluble in chloroform | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 4-54 | |

| Record name | CUPRIC ACETYLACETONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Blue powder | |

CAS No. |

13395-16-9 | |

| Record name | Copper, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(II) 4-oxopent-2-en-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC ACETYLACETONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

284 C degrees (decomposes) | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 4-54 | |

| Record name | CUPRIC ACETYLACETONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Ligand Modification Strategies

Direct Synthesis Approaches for Bis(acetylacetonato)copper(II)

The most straightforward and widely employed method for the preparation of bis(acetylacetonato)copper(II) involves the direct reaction of a copper(II) salt with acetylacetone (B45752) (Hacac) in the presence of a base. nih.govyoutube.com The base facilitates the deprotonation of acetylacetone to form the acetylacetonate (B107027) anion (acac⁻), which then coordinates to the Cu²⁺ ion.

Commonly used copper(II) salts include copper(II) acetate (B1210297), copper(II) chloride, and copper(II) nitrate (B79036). nih.govgoogle.com The choice of base can vary, with ammonia (B1221849), sodium acetate, or sodium hydroxide (B78521) being frequently utilized. youtube.comgoogle.comyoutube.com The reaction is typically carried out in a solvent such as water, methanol (B129727), or a mixture thereof. jmchemsci.comjmchemsci.com

A typical synthesis involves dissolving the copper(II) salt in water or a water/methanol mixture. jmchemsci.comjmchemsci.com A solution of acetylacetone, often dissolved in methanol, is then added to the copper salt solution. youtube.comjmchemsci.com Subsequently, a base is added dropwise with stirring to promote the formation of the complex, which precipitates out of the solution as a blue solid. youtube.comgoogle.com The precipitate is then collected by filtration, washed with water and a suitable organic solvent like methanol, and dried. jmchemsci.comjmchemsci.com

For instance, one reported method involves the gradual addition of a methanolic solution of acetylacetone to a solution of copper(II) acetate in a methanol-water mixture. The reaction mixture is then refluxed for a period, resulting in the precipitation of the desired product. jmchemsci.com Another approach utilizes copper(II) nitrate dissolved in water, to which ammonia is added to form the tetraamminecopper(II) complex. Subsequent addition of acetylacetone leads to the formation of bis(acetylacetonato)copper(II). scribd.comscribd.commarkedbyteachers.com

| Copper(II) Salt | Base | Solvent | Yield (%) | Reference |

| Copper(II) acetate | - | Methanol/Water | 95% | jmchemsci.com |

| Copper(II) nitrate | Ammonia | Water | 125.6% (crude) | scribd.com |

| Copper(II) chloride | Sodium acetate | Water/Methanol | Not specified | youtube.com |

Derivatization of Acetylacetonate Ligands and Subsequent Complexation

Modification of the acetylacetonate ligand prior to complexation with copper(II) is a powerful strategy for tuning the properties of the resulting complex. The central (γ) carbon of the acetylacetonate backbone is particularly amenable to substitution, allowing for the introduction of various functional groups.

For example, the synthesis of bis(3-chloroacetylacetonato)copper(II) follows a similar procedure to the parent compound. jmchemsci.com 3-chloroacetylacetone is reacted with copper(II) acetate in a methanol-water mixture to yield the corresponding complex as a greenish-grey solid. jmchemsci.comjmchemsci.com This demonstrates that functional groups can be incorporated onto the ligand framework without disrupting the coordination to the copper center.

Further examples include the synthesis of new triketones by reacting acetylacetone with aldehydes. These modified β-diketones can then be used to form mixed-ligand copper(II) complexes. rsc.org Similarly, 3-monosubstituted acetylacetone ligands with pyrazole (B372694) moieties have been synthesized and subsequently used to create novel copper(II) complexes. nih.gov

| Modified Ligand | Copper(II) Source | Resulting Complex | Reference |

| 3-chloroacetylacetone | Copper(II) acetate | Bis(3-chloroacetylacetonato)copper(II) | jmchemsci.com |

| Triketones (from Hacac and aldehydes) | Not specified | Mixed-ligand Cu(II) triketonate complexes | rsc.org |

| 3-(phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione | Not specified | [Cu(HLacPz)₂(LacPz)₂] | nih.gov |

Template Synthesis of Advanced Copper(II) Schiff Base Complexes

Bis(acetylacetonato)copper(II) can serve as a precursor in template reactions to synthesize more complex structures, such as Schiff base complexes. In a template synthesis, the copper(II) ion acts as a template, organizing the reacting molecules into a specific orientation that facilitates the desired condensation reaction.

The condensation of the coordinated carbonyl groups of the acetylacetonate ligand with the amino groups of various chelating ligands can lead to the formation of tetradentate Schiff base complexes. niscpr.res.in This reaction is often carried out in solvents like ethanol (B145695) or methanol. niscpr.res.in For instance, the reaction of bis(acetylacetonato)copper(II) with ethylenediamine (B42938) in ethanol results in the formation of a copper(II) Schiff base complex derived from the condensation of the two reactants. niscpr.res.inresearchgate.net

This template effect is particularly useful for synthesizing macrocyclic and other complex ligand systems that would be difficult to prepare by direct synthesis of the ligand followed by complexation. The copper(II) ion holds the precursor fragments in proximity, promoting the cyclization or condensation reaction. The resulting Schiff base complexes often exhibit high thermal and chemical stability.

| Reactants with Cu(acac)₂ | Solvent | Resulting Complex Type | Reference |

| Ethylenediamine | Ethanol | Copper(II) Schiff base complex | niscpr.res.inresearchgate.net |

| 1,3-Diaminopropane | Ethanol | Copper(II) Schiff base complex | niscpr.res.in |

| o-Aminophenol | Ethanol | Copper(II) Schiff base complex | niscpr.res.in |

Formation of Heteroleptic Copper(II) Complexes with Chelating Ligands

Heteroleptic complexes contain more than one type of ligand coordinated to the central metal ion. Bis(acetylacetonato)copper(II) is a versatile starting material for the synthesis of such mixed-ligand complexes. These reactions can proceed through either addition or substitution pathways.

One approach involves the reaction of Cu(acac)₂ with other chelating ligands. For example, mixed β-diketone complexes of copper(II) can be prepared by reacting a suspension of basic copper(II) carbonate with an equimolar mixture of two different β-diketones in chloroform. acs.org This method has been used to synthesize complexes such as Cu(acac)(tfac) and Cu(acac)(hfac), where tfac is trifluoroacetylacetonate and hfac is hexafluoroacetylacetonate. acs.org

Another strategy involves the reaction of pre-formed heteroleptic copper(II) complexes containing one acetylacetonate ligand and another chelating ligand, such as 2,2'-bipyridine (B1663995) or 1,10-phenanthroline, with other molecules. lew.ro These [Cu(acac)(N-N)]⁺ species can then react with other ligands, leading to the formation of more complex heteroleptic structures. lew.ro The synthesis of heteroleptic copper(II) complexes with meso-substituted dipyrrins and acetylacetonato or hexafluoroacetylacetonato as co-ligands has also been reported. ias.ac.in

| Reactants | Solvent | Resulting Heteroleptic Complex | Reference |

| CuCO₃·Cu(OH)₂ + Acetylacetone + Trifluoroacetylacetone | Chloroform | Cu(acac)(tfac) | acs.org |

| CuCO₃·Cu(OH)₂ + Acetylacetone + Hexafluoroacetylacetone | Chloroform | Cu(acac)(hfac) | acs.org |

| Cu(acac)₂ + 4-bimpdpm | Not specified | [{Cu(4-bimpdpm)(acac)}n] | ias.ac.in |

Preparation of Multi-coordinate Copper(II) Acetylacetonate Adducts

The square planar geometry of bis(acetylacetonato)copper(II) allows for the coordination of additional ligands in the axial positions, leading to the formation of five- or six-coordinate adducts. This Lewis acidic behavior is a key feature of its chemistry. niscpr.res.in

A wide variety of Lewis bases, particularly nitrogen-containing heterocycles like pyridine (B92270) and its derivatives, can form adducts with Cu(acac)₂. mdpi.comrsc.org The formation of these adducts can often be observed by a color change in the solution. The stability of these adducts is influenced by the basicity and steric properties of the incoming ligand. rsc.org

The synthesis of these adducts is typically achieved by reacting bis(acetylacetonato)copper(II) with an excess of the Lewis base in a suitable solvent. mdpi.com For example, the reaction of Cu(acac)₂ with 4,4'-bipyridine (B149096) can lead to the formation of a coordination polymer. jmchemsci.comjmchemsci.com Similarly, adducts with various pyridine derivatives have been synthesized and structurally characterized, revealing pentacoordinate geometries. mdpi.com The study of these adducts is crucial for understanding the reactivity of Cu(acac)₂ in various applications, including catalysis.

Advanced Structural Elucidation and Coordination Environment Analysis

Crystallographic Studies of Copper(II) Acetylacetonate (B107027) and its Derivatives

According to X-ray crystallography, the copper(II) center in the Cu(acac)₂ molecule adopts a square planar geometry. wikipedia.org The molecule is centrosymmetric and exhibits a notable bending of its two metallacycles. researchgate.net The crystal structure is monoclinic, with reported unit cell parameters of a=11.331(9) Å, b=4.697(3) Å, c=10.290(9) Å, and β=91.84(7)°. researchgate.net Another study reported similar parameters: a= 10.34Å, b= 4.71Å, c= 11.38Å, and β= 91.78° in a P21/n space group. researchgate.net

The packing of Cu(acac)₂ molecules in the crystal lattice is highly anisotropic. researchgate.net The planar molecules are arranged in stacks along the crystallographic b-axis, resulting in a parquet-like layered packing. researchgate.netresearchgate.net This specific arrangement is responsible for the material's notable flexibility. researchgate.net The square coordination of the copper atom is extended by interactions with carbon atoms from adjacent molecules, completing a tetragonal bipyramid (4+2) geometry with a Cu…C distance of 3.06 Å. researchgate.net

Table 1: Selected Crystallographic Data for Copper(II) Acetylacetonate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P21/n | researchgate.net |

| a (Å) | 10.34 / 11.331(9) | researchgate.netresearchgate.net |

| b (Å) | 4.71 / 4.697(3) | researchgate.netresearchgate.net |

| c (Å) | 11.38 / 10.290(9) | researchgate.netresearchgate.net |

| β (°) | 91.78 / 91.84(7) | researchgate.netresearchgate.net |

| Cu-O Bond Lengths (Å) | 1.914(4), 1.912(4) | researchgate.net |

| O-Cu-O Chelate Angle (°) | 93.2(2) | researchgate.net |

| Cu...C Distance (Å) | 3.06 | researchgate.net |

The supramolecular architecture of Cu(acac)₂ is stabilized by a combination of intermolecular forces. Strong π-π and Cu-π stacking interactions are observed along the stacks of the planar molecules. researchgate.net In contrast, only weak dispersive forces exist in other directions, contributing to the anisotropic nature of the crystal's mechanical properties. researchgate.net

Coordination Geometry and Ligand Field Effects

The neutral Cu(acac)₂ complex features a d⁹ electronic configuration for the copper(II) ion, which typically leads to a Jahn-Teller distortion from a perfect octahedral geometry. nih.govstackexchange.com This results in the observed square planar coordination environment, which is electronically stabilized. stackexchange.combrainly.com The reduction of the square planar Cu(II) complex to Cu(I) induces a significant reorganization of the coordination geometry to a tetrahedral structure. researchgate.net

The ligand field environment significantly influences the electronic properties of the complex. The acetylacetonate ligand creates a specific crystal field that splits the d-orbitals of the copper ion. Electronic transitions between these orbitals (d-d transitions) are observed in the visible spectrum. acs.org The energy of these transitions is sensitive to the coordination environment, including the presence of axial ligands, which can cause shifts in the absorption bands. acs.orgresearchgate.net

Spectroscopic Investigations of Coordination Modes and Adduct Formation

Spectroscopic techniques are invaluable for probing the coordination environment of Cu(acac)₂, particularly in solution where it can form adducts with solvent molecules or other ligands. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy, along with related hyperfine techniques like Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation Spectroscopy (HYSCORE), provides detailed insight into the electronic and geometric structure of the complex and its adducts. acs.org

Studies on the interaction between Cu(acac)₂ and imidazole (B134444) (Im), a model for the side chain of histidine, have shown the formation of both mono- ([Cu(acac)₂Im]) and bis-adducts ([Cu(acac)₂Im₂]). acs.org EPR spectra reveal that at low concentrations of imidazole, a monoadduct is formed where the imidazole coordinates in the axial position. acs.org As the imidazole concentration increases, a bis-adduct becomes the dominant species. acs.org The coordination of these adducts is confirmed by shifts in the g and A tensor values in the EPR spectra. acs.org

Table 2: Spin Hamiltonian Parameters for Cu(acac)₂ and its Imidazole Adducts

| Complex | Solvent System | g₃ (g_z) | A₃ (A_z) (MHz) |

| [Cu(acac)₂] | CHCl₃:DMF (1:1) | 2.251 | -570 |

| [Cu(acac)₂Im] (monoadduct) | CHCl₃:DMF (1:1) | 2.273 | -522 |

| [Cu(acac)₂Im₂] (bis-adduct) | CHCl₃:DMF (1:1) | 2.234 | -537 |

| Data sourced from Inorganic Chemistry. acs.org |

Computational Chemistry Approaches to Structural Prediction

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting and understanding the structural and electronic properties of Cu(acac)₂. nih.govnih.gov These calculations can provide optimized geometries, electronic structures, spin states, and frontier molecular orbitals for the neutral complex as well as its oxidized and reduced forms. nih.govnih.govresearchgate.net

DFT calculations have confirmed that the neutral Cu(acac)₂ molecule is a spin = ½ system, consistent with a d⁹ configuration. nih.govnih.gov In contrast, the oxidized ([Cuᴵᴵᴵ(acac)₂]⁺) and reduced ([Cuᴵ(acac)₂]⁻) forms are calculated to have a spin state of zero. nih.govnih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the neutral complex are shown to be primarily copper-based. nih.govnih.gov These theoretical models complement experimental data and provide a deeper understanding of the bonding and reactivity of the complex. acs.org

Solvent Influence on Coordination Environment and Structure

The coordination environment and structure of Cu(acac)₂ are highly susceptible to the influence of the solvent. In coordinating solvents, solvent molecules can occupy the axial positions of the copper ion, leading to the formation of five- or six-coordinate species. researchgate.netkyoto-u.ac.jp This phenomenon gives rise to solvatochromism, where the color of the solution changes depending on the solvent due to shifts in the d-d absorption bands. researchgate.netkyoto-u.ac.jp

The extent of this spectral shift correlates well with the donor number (DN) of the solvent, indicating that the donor power of the solvent plays the most critical role in the solvatochromic behavior. researchgate.netkyoto-u.ac.jp Theoretical studies using DFT have successfully modeled these solvent effects on the optical and magnetic properties of Cu(acac)₂. acs.orgnih.gov High solvatochromic shifts are observed for d-d transitions, with the effect being more pronounced in solvents with stronger basicity, such as pyridine (B92270) compared to water. acs.orgnih.gov These investigations highlight the dynamic nature of the coordination sphere of Cu(acac)₂ in solution. acs.orgnih.gov

Potentiometric Determination of Coordination Number and Stability Constants

Potentiometric titration is a valuable electroanalytical technique employed to investigate the formation of metal complexes in solution. This method allows for the determination of key thermodynamic parameters, such as the stability constants of the complexes, and can provide insights into the stoichiometry of the metal-ligand interaction, including the coordination number. The process typically involves monitoring the change in potential of an electrode, which is responsive to the concentration of a specific ion (often H⁺), as a titrant is added to a solution containing the metal ion and the ligand.

Detailed research findings from potentiometric studies on the copper(II)-acetylacetonate system have elucidated the stability and coordination environment of the resulting complex. In one such study, the dissociation constant (pKa) of acetylacetone (B45752) was first determined potentiometrically to be 9.40, indicating it is a weak acid ajol.info. Following this, the interaction between copper(II) ions and the acetylacetonato ligand was investigated.

The analysis of the titration data revealed the formation of a highly stable complex. The stability constant (K) is a measure of the strength of the interaction between the metal ion and the ligands. A large stability constant signifies the formation of a very stable complex compound. ajol.info

| Complex | Stability Constant (K) | Source |

|---|---|---|

| Copper(II) Acetylacetonate | 2.82 x 10¹⁴ | ajol.info |

Furthermore, the potentiometric results were analyzed to determine the average number of acetylacetonato ligands coordinated to each copper(II) ion. This analysis indicated the formation of a 1:3 metal-to-ligand ratio. ajol.info This stoichiometry suggests a coordination number of three for the copper(II) ion with the acetylacetonato ligand in this specific study, leading to the proposal of an octahedral complex structure where three bidentate ligands would coordinate to the central metal ion. ajol.info It is important to note that the common crystalline form of copper(II) acetylacetonate is the square planar Cu(O₂C₅H₇)₂ wikipedia.org. However, potentiometric studies in solution can reveal different species and coordination equilibria. The coordination environment of copper(II) can also be expanded, as evidenced by the formation of five-coordinate complexes with other ligands like 4-methylpyridine (B42270) scispace.com.

| Metal Ion | Ligand | Determined Number of Coordinated Ligands | Proposed Metal-to-Ligand Ratio | Source |

|---|---|---|---|---|

| Copper(II) | Acetylacetonato | 3 | 1:3 | ajol.info |

Spectroscopic Characterization Techniques and Theoretical Interpretations

Electronic Absorption Spectroscopy: Solvatochromism and Ligand Field Transitions

Electronic absorption spectroscopy is a pivotal technique for probing the electronic structure of copper(II) acetylacetonate (B107027), also known as bis(acetylacetonato)copper(II) or Cu(acac)₂. The complex's characteristic color and its variation in different solvents are directly related to the electronic transitions between d-orbitals of the Cu(II) ion and charge-transfer bands involving the metal and the acetylacetonate ligands.

The electronic spectrum of Cu(acac)₂ typically displays three main absorption regions: intense bands in the ultraviolet (UV) region, and a broader, less intense band in the visible region. The UV bands are generally assigned to π-π* transitions within the acetylacetonate ligand and ligand-to-metal charge-transfer (LMCT) excitations. For instance, in hexane, absorption peaks for Cu(acac)₂ have been observed around 243 nm and 323 nm, attributed to metal-to-ligand charge transfer (MLCT) and π-π* electron transitions, respectively researchgate.net. Theoretical calculations have also suggested that the strongest absorbance peaks in the UV-visible spectrum are primarily LMCT excitations researchgate.net.

The most studied feature in the visible region is the broad, structureless band corresponding to d-d electronic transitions of the d⁹ Cu(II) ion. In a square-planar geometry, as is typical for Cu(acac)₂, the d-orbitals are split in energy, allowing for transitions such as ²B₁g → ²A₁g, ²B₁g → ²B₂g, and ²B₁g → ²E_g. These transitions are often observed as a single broad band due to overlapping and the effects of Jahn-Teller distortion. uvt.ro

A significant characteristic of Cu(acac)₂ and related complexes is solvatochromism , the phenomenon where the color of a solution changes with the solvent. idosi.org This change is a direct consequence of the interaction between the solvent molecules and the solute complex, which alters the energy of the d-orbitals. For Cu(acac)₂, this interaction often involves the coordination of solvent molecules to the axial positions of the square-planar complex, leading to a shift in the geometry towards a distorted octahedron.

Studies on bis(acetylacetonato)copper(II) have demonstrated negative solvatochromism , where the energy of the d-d transition increases (the absorption maximum shifts to a shorter wavelength, a "blue shift") as the donor strength of the solvent increases. researchgate.netsemanticscholar.orgscispace.com This is because stronger donor solvents coordinate more strongly to the axial positions of the copper center, causing a change in the ligand field strength. The donor power of the solvent, often quantified by Gutmann's donor number (DN), has been shown to be the most influential factor in the solvatochromism of these compounds. idosi.orgresearchgate.netsemanticscholar.orgscispace.com As the DN of the solvent increases, the geometry can shift from square planar towards an octahedron, affecting the d-orbital splitting and thus the energy of the d-d transition. researchgate.net

The table below presents the electronic absorption maxima for the d-d transition of copper(II) acetylacetonate in various solvents, illustrating the negative solvatochromic effect.

| Solvent | Donor Number (DN) | Absorption Maximum (νmax / 103 cm-1) | Molar Absorptivity (ε / M-1cm-1) |

|---|---|---|---|

| Dichloromethane (B109758) (DCM) | 1.2 | 18.35 | 32.7 |

| Nitrobenzene (NB) | 4.4 | 18.25 | 32.6 |

| Benzonitrile (BN) | 11.9 | 16.23 | 40.3 |

| Acetone (AC) | 17.0 | 15.92 | 46.8 |

| Tetrahydrofuran (THF) | 20.0 | 15.60 | 45.3 |

| Ethanol (B145695) (EtOH) | 20.0 | 15.34 | 40.3 |

| Methanol (B129727) (MeOH) | 19.0 | 15.06 | 59.1 |

Data sourced from Golchoubian and Khoshsiar (2012). researchgate.net

In contrast, some mixed-chelate copper(II) complexes containing an acetylacetonate ligand exhibit positive solvatochromism , where the absorption maximum shifts to a longer wavelength (a "red shift") with increasing solvent polarity or donor strength. This highlights that the nature of the solvatochromic shift is highly dependent on the specific coordination environment of the copper center.

The study of ligand field transitions through electronic absorption spectroscopy, particularly by analyzing solvatochromic effects, provides valuable insight into the Lewis acidity of the copper center and the nature of solute-solvent interactions.

Catalytic Applications in Contemporary Organic Synthesis

Role as a Catalyst in Diverse Organic Transformations

Cu(acac)₂ serves as a catalyst for a broad spectrum of organic reactions, including cross-coupling, oxidation, and polymerization. sigmaaldrich.com Its effectiveness is often attributed to the ability of the copper center to cycle between different oxidation states, primarily Cu(I), Cu(II), and sometimes Cu(III), facilitating electron transfer processes crucial for catalysis.

Copper(II) acetylacetonate (B107027) is an effective catalyst for certain oxidation and polymerization processes. In the realm of oxidation, it has been utilized in the oxidative condensation of benzyl (B1604629) alcohol. science.gov

In polymerization, Cu(acac)₂ has been involved in novel initiating systems. For instance, a process named metal acetylacetonate–bidentate ligand interaction (MABLI) uses Cu(acac)₂ in a redox reaction with a phosphine (B1218219) ligand to generate acetylacetonate radicals (acac•). mdpi.com These radicals can then initiate the free radical polymerization of acrylates or promote the free radical promoted cationic polymerization of epoxides. mdpi.com

Table 1: Examples of Cu(acac)₂ Catalyzed Oxidation and Polymerization Reactions

| Reaction Type | Substrate/Monomer | Product/Polymer | Key Feature |

|---|---|---|---|

| Oxidation | Benzyl Alcohol | Benzaldehyde | Catalyzes oxidative condensation. science.gov |

Cu(acac)₂ is a prominent catalyst for the formation of carbon-heteroatom (C-X) and carbon-carbon (C-C) bonds through various insertion and allylation reactions.

Aziridination: The synthesis of aziridines, important intermediates for pharmaceuticals and agrochemicals, can be catalyzed by Cu(acac)₂. researchgate.net It facilitates the transfer of a nitrene group from a source like [N-(p-tolylsulfonyl)imino]phenyliodinane (PhI=NTs) to an alkene. researchgate.netsemanticscholar.org Both homogeneous and heterogeneous versions of this reaction have been developed, with the latter allowing for easier catalyst recovery and reuse. researchgate.net The reaction proceeds efficiently for a range of electron-rich and electron-deficient olefins. semanticscholar.org

C-H Allylation: The direct C-H allylation of electron-deficient arenes with allyl phosphates can be achieved using a Cu(acac)₂/phenanthroline catalyst system. researchgate.net A key advantage of this method is the retention of stereochemical information from the allyl phosphate (B84403) substrate. researchgate.net

C-H Insertion: Cu(acac)₂ catalyzes the insertion of carbenoids into C-H bonds. For example, when indoles are treated with dimethyl diazomalonate in the presence of Cu(acac)₂, C-H insertion occurs. The regioselectivity depends on the substitution pattern of the indole; indoles substituted at the 3-position yield the C2-H insertion product in high yields. researchgate.net The catalyst also promotes the insertion of α-diazoketones into the O-H bond of carboxylic acids to form α-acyloxyketones. researchgate.net

Table 2: Cu(acac)₂ Catalyzed C-X Bond Forming Reactions

| Reaction Type | Substrate 1 | Substrate 2 | Product |

|---|---|---|---|

| Aziridination | Styrene (B11656) | PhI=NTs | N-Tosyl-2-phenylaziridine |

| C-H Allylation | Polyfluoroarenes | Allyl Phosphates | Allylated Polyfluoroarenes |

| C-H Insertion | 3-Substituted Indoles | Dimethyl Diazomalonate | C2-H Insertion Product |

Cu(acac)₂ has proven to be a highly effective catalyst for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netwikipedia.org

Huisgen-Click Reaction for 1,2,3-Triazoles: The reaction, which involves the cycloaddition of an azide (B81097) with a terminal alkyne, is catalyzed by a copper(I) species. nih.govjenabioscience.com When using Cu(acac)₂, a Cu(II) precursor, an in-situ reduction to the active Cu(I) catalyst is required, which is often achieved using a reducing agent like sodium ascorbate. nih.govjenabioscience.com However, some Cu(II)-catalyzed protocols have been developed that proceed without an external reductant. researchgate.net This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. researchgate.netnih.gov Cu(acac)₂ has been used to catalyze this reaction efficiently in water, highlighting its utility in green chemistry. researchgate.netresearchgate.net The protocol is suitable for both the direct reaction between organic azides and alkynes and for one-pot, three-component reactions involving an alkyl halide, sodium azide, and an alkyne. researchgate.netresearchgate.netgoogle.com

Tetrazole Synthesis: While the use of Cu(acac)₂ for tetrazole synthesis is less prominent in the provided search results than for triazoles, copper catalysis, in general, is known to be effective for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide.

Table 3: Cu(acac)₂ in Huisgen-Click Reaction

| Reactant A | Reactant B | Reactant C (for 3-component) | Solvent | Product |

|---|---|---|---|---|

| Benzyl Azide | Phenoxypropyne | N/A | Water | 1-Benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole google.com |

| Benzyl Azide | p-Nitrophenoxypropyne | N/A | Water | 1-Benzyl-4-((4-nitrophenoxy)methyl)-1H-1,2,3-triazole google.com |

The catalytic activity of Cu(acac)₂ extends to various redox and reductive coupling reactions. It can facilitate the synthesis of functionalized bis(arylmethyl)zinc reagents from arylmethyl halides. organic-chemistry.org These reagents are subsequently used in olefination reactions with aromatic aldehydes to produce (E)-stilbenes with high stereoselectivity. organic-chemistry.org

Furthermore, Cu(acac)₂ in combination with ligands like BINAP catalyzes the reductive coupling of N-tosylhydrazones with anilines to form arylamines. researchgate.net This method provides an alternative to traditional reductive amination without the need for stoichiometric metal hydride reagents. researchgate.net A similar system has been developed for the reductive coupling of N-tosylhydrazones with various primary and secondary aliphatic amines. researchgate.net

Cu(acac)₂ is also employed as a catalyst in rearrangement and functionalization reactions. An example is the vinylogous Wolff rearrangement, where the catalyst promotes the formation of a copper carbene from a diazo compound, which then undergoes rearrangement to yield a ketene (B1206846) intermediate. youtube.com This intermediate can be trapped by a nucleophile like methanol (B129727) to give the final rearranged product. youtube.com

In functionalization reactions, Cu(acac)₂ catalyzes the direct oxidative C-H bond amination of azoles with both aliphatic and aromatic amines, using molecular oxygen as the oxidant and without the need for a base. researchgate.net It also enables the selective O-benzylation of primary alcohols over secondary alcohols and phenols using benzyl chloride. researchgate.net

Mechanistic Investigations of Copper(II) Acetylacetonate Catalysis

Understanding the mechanism of Cu(acac)₂ catalysis is crucial for optimizing reaction conditions and expanding its applications. Studies often focus on the nature of the active catalytic species and the reaction pathway.

For aziridination reactions, density functional theory (DFT) calculations and kinetic experiments have elucidated a Cu(I)/Cu(III) catalytic cycle. acs.org The mechanism can involve either a concerted or a stepwise formation of the two C-N bonds. The nature of the counterion, such as acetylacetonate, can influence the stereochemical outcome of the reaction, particularly with cis-alkenes. acs.org

In asymmetric catalysis, mechanistic studies have explored how chiral ligands modify the Cu(acac)₂ complex to induce enantioselectivity. For instance, in the asymmetric silyl (B83357) conjugate addition catalyzed by a Cu(acac)₂-chiral bipyridine complex, it is proposed that the reaction proceeds through a chiral silylcopper(II) intermediate. acs.orgnih.gov Interestingly, this insoluble complex shows the highest efficiency and enantioselectivity in water, where it acts as a heterogeneous catalyst, suggesting that the aqueous medium plays a key role in stabilizing the transition state. acs.orgnih.gov

The formation of copper carbenoids is a key mechanistic step in reactions involving diazo compounds, such as cyclopropanation and C-H insertion. youtube.com It is proposed that the carbene moiety attaches to the copper center, creating an electrophilic species that then reacts with the substrate. researchgate.net

Immobilized Copper(II) Acetylacetonate Catalysts

The immobilization of homogeneous catalysts onto solid supports is a critical strategy in green chemistry and industrial processes, merging the high selectivity and activity of homogeneous systems with the practical advantages of heterogeneous catalysts. Anchoring copper(II) acetylacetonate [Cu(acac)₂] to a solid matrix facilitates its separation from the reaction mixture, enabling straightforward recovery and reuse, which prevents contamination of the product with metal residues. researchgate.net This approach combines the high selectivity typical of transition metal homogeneous catalysts with the benefits of heterogeneous systems. researchgate.net Various materials, including activated carbon, mesoporous silica (B1680970), polymers, and magnetic nanoparticles, have been successfully employed as supports for Cu(acac)₂.

The functionalization of these supports is often a prerequisite for the effective anchoring of the copper complex. For instance, mesoporous silica can be functionalized with amine groups using reagents like 3-aminopropyl-triethoxysilane (APTES), which then act as binding sites for the copper complex. researchgate.net Similarly, polymers can be modified to incorporate ligands that coordinate with the copper center, ensuring stable immobilization. rsc.orgcmu.edu These supported catalysts have demonstrated significant efficacy in a range of important organic transformations.

Research Findings on Catalytic Applications

Immobilized Cu(acac)₂ systems have been extensively studied in several key areas of organic synthesis, including aziridination, cycloaddition reactions, and oxidations. The performance of these catalysts is often comparable to or even surpasses their homogeneous counterparts, particularly in terms of stability and reusability.

Aziridination of Alkenes

The aziridination of alkenes is a vital reaction for synthesizing aziridines, which are valuable intermediates in the production of pharmaceuticals and agrochemicals. researchgate.net Copper(II) acetylacetonate anchored onto activated carbon has been shown to be an effective catalyst for the aziridination of styrene. researchgate.netup.pt While initial activity might be lower than the homogeneous system due to diffusion limitations, the immobilized catalyst can be reused multiple times. researchgate.net In some cases, reuse leads to an increase in styrene conversion and total turnover number (TON), with no leaching of the metal complex observed. researchgate.netup.pt Magnetically recyclable nanoparticles have also been used as a support, offering a significantly higher TON than homogeneous Cu(acac)₂ and excellent reusability with only a slight decrease in catalytic activity over successive runs. researchgate.net

| Catalyst System | Nitrogen Source | Solvent | Key Findings |

|---|---|---|---|

| [Cu(acac)₂trien]@Activated Carbon | PhI=NTs | Acetonitrile | Reusable for four cycles with increasing conversion and TON; no metal leaching observed. researchgate.netup.pt |

| Cu(acac)₂/NH₂-T/SiO₂@Fe₃O₄NPs | PhI=NTs | Not Specified | Magnetically recyclable; TON is considerably higher than homogeneous Cu(acac)₂; slight effect on activity after successive uses. researchgate.net |

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is another area where immobilized catalysts have proven valuable. A recyclable polymer-supported copper(II) catalyst, prepared by immobilizing a copper salt onto functionalized polyacrylonitrile, has been developed for the one-pot, three-component synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org This heterogeneous system operates under mild, ambient conditions and demonstrates excellent reusability for up to six cycles with minimal loss in performance. rsc.org

| Catalyst System | Reaction Type | Reactants | Key Findings |

|---|---|---|---|

| mPAN-Cu(II) (modified Polyacrylonitrile) | One-pot, three-component Click reaction | Benzyl bromide, Sodium azide, Phenyl acetylenes | Good to excellent yields; catalyst is easily recovered and reused for up to six cycles without significant drop in performance. rsc.org |

Oxidation Reactions

Silica-based materials are excellent supports for creating robust oxidation catalysts. Cu(II) complexes, including those with acetylacetonate ligands, have been immobilized on functionalized mesoporous silica (such as HMS, SBA-15, MCM-41, and MCM-48) for the oxidation of various substrates. researchgate.netmdpi.com These catalysts have been tested in the oxidation of cyclohexene (B86901) and different alcohols using hydrogen peroxide as an oxidant. mdpi.com The catalytic activity is influenced by the type of silica support, the specific ligand structure, and the metal-ligand interactions. mdpi.com Notably, these silica-supported catalysts show high stability, with no leaching of the copper ions detected, confirming the covalent attachment of the complex to the support. mdpi.com

| Catalyst System | Substrate | Oxidant | Key Findings |

|---|---|---|---|

| Cu(II) complexes on SBA-15-NH₂ | Cyclohexene | H₂O₂ | Demonstrates good catalytic activity; catalyst is stable with no metal leaching. mdpi.com |

| Cu(acac)(phen)(H₂O) on NH₂-HMS | Alcohols | H₂O₂ | Successful anchoring of the metal complex onto the support confirmed; demonstrates catalytic activity in alcohol oxidation. researchgate.net |

Precursor in Advanced Materials Science and Nanotechnology

Synthesis of Copper-Based Nanomaterials

The thermal decomposition of Cu(acac)₂ is a widely employed method for generating copper-based nanomaterials. This process involves heating the precursor to a temperature where it breaks down, leading to the nucleation and growth of nanoparticles. The precise nature of the resulting nanoparticles can be controlled by carefully manipulating the reaction conditions.

Cu(acac)₂ is a versatile precursor for the synthesis of both metallic copper (Cu) and copper oxide (Cu₂O and CuO) nanoparticles. The chemical reduction of copper salts, including copper(II) acetylacetonate (B107027), is a common "wet chemical" method to produce metallic Cu nanoparticles acs.org. The choice of the final product is heavily dependent on the atmosphere in which the decomposition takes place.

Thermal decomposition of Cu(acac)₂ vapor in an inert nitrogen atmosphere typically yields crystalline copper nanoparticles. researchgate.net However, when oxygen is introduced into the system, copper oxide nanoparticles are formed. nanonasibulin.comtandfonline.comtandfonline.com The resulting oxide can be either cuprous oxide (Cu₂O) or cupric oxide (CuO), depending on the oxygen concentration and temperature. nanonasibulin.comtandfonline.comtandfonline.com For instance, studies have shown that in the presence of oxygen, the decomposition of Cu(acac)₂ can lead to the formation of crystalline nanometer-sized Cu₂O and CuO particles nanonasibulin.comtandfonline.com.

The synthesis process can be carried out in various media. For example, microwave irradiation of a solution containing copper acetylacetonate in benzyl (B1604629) alcohol has been used to produce crystalline Cu nanospheres acs.org. Other methods involve the thermal decomposition of a Cu-oleate complex, derived from other copper salts, to create well-dispersed copper nanoparticles orientjchem.org. It is important to note that copper nanoparticles are susceptible to oxidation, and to prevent this, synthesis is often performed in non-aqueous media under an inert atmosphere orientjchem.org.

The characteristics of the synthesized nanoparticles, such as their size, crystallinity, and composition, are highly sensitive to the decomposition conditions.

Temperature: The furnace temperature plays a crucial role in determining the final product. At furnace temperatures of 431.5°C and 596.0°C in a nitrogen atmosphere, only crystalline copper particles are typically produced. However, at a higher temperature of 705.0°C, the product's crystalline phase becomes dependent on the precursor's vapor pressure, yielding copper particles at high pressure, copper (I) oxide at low pressure, and a mixture at intermediate pressures researchgate.net.

Atmosphere: The composition of the carrier gas is a key determinant of the nanoparticle composition.

Inert Atmosphere (Nitrogen/Argon): Decomposition in a pure nitrogen or argon atmosphere primarily leads to the formation of metallic copper nanoparticles researchgate.netresearchgate.net. The thermal decomposition of the organic part of copper(II) acetylacetonate occurs slightly below 300°C researchgate.net.

Oxygen-containing Atmosphere: The introduction of oxygen promotes the formation of copper oxides. The ratio of Cu₂O to CuO can be controlled by the oxygen concentration. Higher oxygen content and reaction temperatures tend to increase the amounts of Cu₂O and CuO in the final products researchgate.net. At a furnace temperature of 596°C with a 10.0% oxygen carrier gas, XRD analysis shows that only copper (II) oxide particles are obtained tandfonline.com.

Co-reactants: The presence of other reactive species can also influence the decomposition process and the resulting nanoparticles.

Hydrogen: The presence of hydrogen does not appear to significantly affect the decomposition rate of Cu(acac)₂ researchgate.net.

Water Vapor: Water vapor is reported to be the most reactive condition for the precursor's decomposition researchgate.net. It can act as an oxidizer, influencing the formation of copper oxides researchgate.net.

The table below summarizes the influence of various decomposition conditions on the characteristics of the resulting nanoparticles.

| Decomposition Condition | Parameter | Resulting Nanoparticle Characteristics |

| Temperature | 432°C - 596°C (in N₂) | Crystalline copper (Cu) particles researchgate.net |

| 705°C (in N₂) | Product depends on precursor pressure: Cu at high pressure, Cu₂O at low pressure researchgate.net | |

| 432°C (10% O₂) | Mixture of Cu₂O and CuO tandfonline.com | |

| 596°C (10% O₂) | Primarily copper (II) oxide (CuO) tandfonline.com | |

| Atmosphere | Inert (Nitrogen) | Metallic copper (Cu) nanoparticles researchgate.net |

| 0.5% Oxygen / 99.5% Nitrogen | Mixture of Cu₂O and CuO nanonasibulin.comtandfonline.com | |

| 10.0% Oxygen / 90.0% Nitrogen | Primarily copper (II) oxide (CuO) nanonasibulin.comtandfonline.com | |

| Co-reactant | Hydrogen (H₂) | No significant effect on decomposition rate researchgate.net |

| Water Vapor (H₂O) | Increases reactivity of decomposition researchgate.net |

Thin Film Deposition Techniques

Copper(II) acetylacetonate is a valuable precursor for various thin film deposition techniques due to its volatility and thermal stability. These techniques allow for the creation of uniform, high-quality copper and copper oxide films for a range of applications.

Atomic Layer Deposition (ALD) is a technique that allows for the deposition of ultrathin films with high conformality and precise thickness control. Cu(acac)₂ has been successfully used as a precursor in ALD for the deposition of copper oxide films.

The choice of co-reactant is critical in determining the phase of the deposited copper oxide.

Using ozone (O₃) as the co-reactant, ALD with Cu(acac)₂ typically results in the deposition of the tenorite phase of copper(II) oxide (CuO) within a temperature window of 150°C to approximately 230°C, with a growth rate of about 0.038 nm per cycle researchgate.net.

A combination of water (H₂O) and oxygen (O₂) as reactants at 200°C has been shown to successfully deposit cuprous oxide (Cu₂O) films researchgate.netaip.orgaip.org. This process exhibits self-limiting behavior with a saturated growth-per-cycle of 0.07 Å researchgate.netaip.org. The resulting Cu₂O film is polycrystalline and uniform researchgate.netaip.org. Interestingly, while no deposition is obtained with H₂O alone, the accidental introduction of air into the reactor has been reported to form Cu₂O aip.org.

First-principles calculations and reactive molecular dynamics simulations have shed light on the surface chemistry of these processes. Water reacts with Cu(acac)₂ on a Cu₂O substrate through a ligand-exchange reaction, while ozone leads to combustion reactions with CO₂ and H₂O as by-products on a CuO surface .

The table below provides an overview of ALD processes for copper oxide films using Cu(acac)₂ as the precursor.

| Co-reactant | Deposition Temperature | Resulting Film | Growth Rate (per cycle) |

| Ozone (O₃) | 150°C - 230°C | Copper(II) Oxide (CuO) | ~0.038 nm researchgate.net |

| Water (H₂O) & Oxygen (O₂) | 200°C | Copper(I) Oxide (Cu₂O) | ~0.07 Å researchgate.netaip.org |

Metal-Organic Chemical Vapor Deposition (MOCVD) is another widely used technique for depositing thin films. In this process, volatile metal-organic precursors are transported in the vapor phase to a heated substrate, where they decompose to form a film. Cu(acac)₂ is a common precursor for the MOCVD of both copper and copper oxide films.

For the deposition of metallic copper films, a reducing agent is often required. Hydrogen (H₂) is a common choice for this purpose diva-portal.org. Copper thin films have been deposited on single crystal sapphire substrates via MOCVD using Cu(acac)₂ as the precursor researchgate.net. The substrate temperature has been found to be a key parameter that determines the orientation and microstructure of the copper films researchgate.net. At 673K (400°C), the films exhibit a preferred orientation and smooth surface researchgate.net.

Water vapor can also be used as a reactant in the MOCVD process with Cu(acac)₂ to produce copper films at atmospheric pressure cambridge.org. Thermodynamic calculations suggest that Cu films can be prepared with a high ratio of partial pressures for water vapor and Cu(acac)₂ vapor cambridge.org. Polycrystalline Cu films with a preferred researchgate.net orientation can be deposited in a temperature window of 370°C to 400°C cambridge.org.

The properties of thin films deposited using Cu(acac)₂ can be further modified through post-deposition treatments like plasma enhancement and thermal annealing.

Plasma-Enhanced Deposition: A method known as electroenhanced CVD (e-CVD) utilizes electrons from a plasma discharge to act as a reducing agent, eliminating the need for a secondary chemical reducing agent diva-portal.org. In this process, a positive voltage bias is applied to the substrate, and electrons from a plasma reduce the precursor, leading to the deposition of a copper film diva-portal.org. This technique has been shown to be a viable method for depositing copper films using Cu(acac)₂ diva-portal.org.

Thermal Annealing: Annealing, or heat treatment, can significantly alter the properties of as-deposited copper and copper oxide thin films.

Phase Conversion: Annealing copper oxide films in air at different temperatures can induce phase changes. For instance, as-prepared cuprite (Cu₂O) films can be converted to a mixed phase of tenorite (CuO) and cuprite at 300°C, and completely transformed into tenorite (CuO) at 400°C electrochemsci.orgmdpi.com. This conversion is accompanied by a shift in the optical band gap electrochemsci.orgmdpi.com.

Crystallinity and Grain Growth: Annealing generally improves the crystallinity of the films. The grain size of copper oxide thin films tends to increase with higher annealing temperatures mdpi.com. For metallic copper films, grain growth can be observed at temperatures as low as 200°C, with dewetting (the agglomeration of the film into islands) occurring at higher temperatures, typically in the range of 400-450°C. The heating rate during annealing also influences the onset of dewetting.

Surface Morphology: The microstructure and surface morphology of the films are substantially affected by the annealing temperature. As-prepared films may have a rough surface and irregular grain size, which can become more uniform after annealing mdpi.com.

Fabrication of Metal-Organic Frameworks (MOFs)

Copper(II) acetylacetonate is an effective metal source for the synthesis of metal-organic frameworks (MOFs). sigmaaldrich.com Researchers have demonstrated its use in environmentally sound, high-yield aqueous synthesis processes. researchgate.net This approach allows for the creation of various carboxylate-based porous MOFs with good yields, often exceeding 85%, and in some instances, at room temperature. researchgate.net

An eco-efficient method for preparing one-dimensional (1D) copper(II) MOFs utilizes Cu(acac)₂ with linear linkers like 4,4′-bipyridine in supercritical CO₂. This solvent-based method avoids the need for other additives and can achieve reaction yields close to 100%. The success of this technique is linked to the solubility of the Cu(acac)₂ precursor in the supercritical fluid.

Role in Carbon Nanostructure Fabrication

The properties of metal acetylacetonates, including Cu(acac)₂, make them suitable precursors for the fabrication of various carbon nanostructures. americanelements.com Research has demonstrated their use in chemical vapor deposition (CVD) and laser evaporation techniques to produce these materials. americanelements.com For instance, during the vapor-phase decomposition of Cu(acac)₂ in the presence of carbon monoxide, carbon nano-onions have been formed alongside copper nanoparticles. researchgate.net Copper particles, derived from precursors like Cu(acac)₂, can also act as a catalyst in the carbonization process of polymers to form carbon nanomaterials. nih.gov

Applications in Semiconductor and Optoelectronic Materials

Copper(II) acetylacetonate is a key precursor for depositing copper oxide thin films, which are p-type semiconductors with significant applications in electronics and photovoltaics. aip.orgresearchgate.netanu.edu.au

Specifically, Cu(acac)₂ is used in the ALD of cuprous oxide (Cu₂O), a material valued for its direct bandgap and high hole mobility, making it suitable for thin-film transistors and solar cells. aip.organu.edu.au ALD processes using Cu(acac)₂ and a combination of water and oxygen can produce polycrystalline Cu₂O films at temperatures around 200 °C. aip.organu.edu.au These films exhibit a direct forbidden bandgap of approximately 2.07 eV and a direct allowed bandgap of 2.60 eV. aip.organu.edu.au

Furthermore, Cu(acac)₂ is used to synthesize advanced nanocrystals for optoelectronic devices. For example, it is a precursor for creating copper-based chalcogenide nanocrystals which, when combined with gold nanoparticles, form core-shell structures. sigmaaldrich.comsigmaaldrich.com These hybrid materials serve as the photoactive component in photodetectors, demonstrating superior performance with high responsivity and specific detectivity. sigmaaldrich.comsigmaaldrich.com It is also a precursor in the synthesis of nanorods used for efficient photocatalytic water splitting. sigmaaldrich.comsigmaaldrich.com The optical properties of thin films derived from Cu(acac)₂ can also be tuned; exposure of these films to atmospheric plasma has been shown to modify their indirect energy gap. science.gov

Electrochemical Properties and Solution Behavior

Redox Potentials and Electron Transfer Processes

The electrochemical reduction of copper(II) acetylacetonate (B107027) involves complex electron transfer and subsequent structural changes. The neutral Cu(II) complex, which possesses a d⁹ electron configuration and one unpaired electron, typically undergoes an irreversible reduction process. nih.gov This process is characterized by a slow electron transfer rate and a significant reorganization of the coordination geometry. researchgate.net The neutral [Cu(acac)₂] complex is planar, while the reduced [Cu(acac)₂]⁻ anion adopts a tetrahedral geometry. researchgate.net This geometric shift contributes to the electrochemical irreversibility and the large separation observed between the reduction and oxidation peaks, which can exceed 2 volts. researchgate.net

The reduction sequence generally proceeds in two steps: first from Cu(II) to Cu(I), and then from Cu(I) to Cu(0). ulisboa.ptipl.ptresearchgate.net The resulting reduced [Cu(I)(acac)₂]⁻ and oxidized [Cu(III)(acac)₂]⁺ forms are closed-shell singlets with no unpaired electrons. nih.gov Studies have shown that the electron transfer reactions for some related copper complexes can be quasi-reversible. nih.gov In such cases, a negative shift in the reduction peak potential at higher scan rates in voltammetry experiments can indicate that a chemical reaction follows the initial electron transfer. nih.gov

Cyclic Voltammetry Studies of Copper(II) Acetylacetonate Complexes

Cyclic voltammetry (CV) is a primary technique for investigating the redox properties of [Cu(acac)₂]. ulisboa.ptipl.ptresearchgate.net A typical CV experiment for this complex reveals an irreversible couple corresponding to the Cu(II)/Cu(I) redox process. researchgate.net A key observation in these studies is that the difference between the anodic and cathodic peak potentials tends to increase as the scan rate is increased. researchgate.netcore.ac.uk Furthermore, the peak current also increases with a higher scan rate. core.ac.uk These characteristics are indicative of the complex electrochemical behavior involving both electron transfer kinetics and potential coupled chemical reactions. The large potential difference between the reduction and subsequent oxidation peaks highlights the structural reorganization that occurs upon change in the copper ion's oxidation state. researchgate.net

Electrochemical Behavior in Different Solvent Systems (e.g., Ionic Liquids)

The solvent system has a profound impact on the electrochemical behavior of copper(II) acetylacetonate. Comparative studies between conventional organic solvents, such as dichloromethane (B109758) (CH₂Cl₂) or acetonitrile, and ionic liquids (ILs) have revealed significant differences. ulisboa.ptipl.ptresearchgate.net

Notably, [Cu(acac)₂] is generally easier to reduce in ionic liquids, exhibiting a less cathodic reduction potential compared to its behavior in common organic solvents. ulisboa.ptipl.ptresearchgate.net This effect is attributed to the interaction between the complex and the ionic liquid's anions. Spectroscopic evidence suggests that in ionic liquids, there is a coordination of the IL anions to the copper center, leading to longer copper-oxygen (Cu-O) bond lengths and a higher electron charge on the copper ion. ulisboa.ptipl.ptresearchgate.net

The choice of ionic liquid also modulates the electrochemical response. For instance, the reduction of [Cu(acac)₂] is easier in 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (bmimNTf₂) than in 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (bmimBF₄). ulisboa.ptipl.ptresearchgate.net

Table 1: Comparative Electrochemical Behavior of [Cu(acac)₂] in Different Solvent Types

| Solvent Type | Relative Reduction Potential | Inferred Interaction |

|---|---|---|

| Organic Solvents (e.g., CH₂Cl₂, Acetonitrile) | More Cathodic (Harder to Reduce) | Standard Solvation |

Advanced Research Directions and Emerging Applications

Integration in Hybrid Materials and Composites

The incorporation of copper(II) acetylacetonate (B107027) into various matrices is a burgeoning field aimed at creating hybrid materials and composites with tailored properties. These materials leverage the intrinsic characteristics of the copper complex, such as its catalytic activity and redox properties, within a stable and processable framework.

One notable application is in the development of catalytic composites for electroless plating. A novel composite material has been developed by integrating copper(II) acetylacetonate into an epoxy resin (EP) matrix. This EP/Cu(acac)₂ composite serves as an effective catalyst for copper deposition on insulated substrates, streamlining the manufacturing process for printed circuit boards and other electronic components springerprofessional.de. The copper complex, when activated, provides the catalytic sites necessary for the reduction of copper ions and subsequent film growth.

Another area of research involves anchoring the complex onto solid supports to create heterogeneous materials. For instance, copper(II) acetylacetonate has been supported on triamine-functionalised activated carbon. This approach combines the high selectivity of the homogeneous metal complex with the practical advantages of a heterogeneous system, such as easy separation from the reaction mixture and potential for recycling researchgate.net. Such hybrid materials are being investigated for a range of catalytic applications, demonstrating the potential to bridge the gap between homogeneous and heterogeneous catalysis. The inherent flexibility of single crystals of copper(II) acetylacetonate, attributed to unique intermolecular forces, also suggests potential applications in flexible electronics and optical devices wikipedia.orgnih.gov.

Development of Novel Catalytic Systems for Sustainable Chemistry

A significant thrust in modern chemistry is the development of sustainable processes, and copper(II) acetylacetonate is proving to be a valuable catalyst in this domain. Its low cost, low toxicity, and versatile catalytic activity make it an attractive alternative to more expensive and hazardous precious metal catalysts. Research is focused on designing novel catalytic systems that promote green chemistry principles, such as high atom economy, use of benign solvents, and catalyst recyclability.

Heterogenization of copper(II) acetylacetonate is a key strategy for enhancing its sustainability profile. By anchoring the complex onto solid supports like activated carbon, researchers have created robust catalysts for reactions such as the aziridination of styrene (B11656) researchgate.net. These systems demonstrate comparable activity to their homogeneous counterparts but offer the crucial advantages of facile catalyst recovery and reuse over multiple cycles, minimizing waste and operational costs researchgate.net.

The application of copper(II) acetylacetonate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is another area of intense research. Efficient protocols using this catalyst have been developed for Huisgen-click reactions in water, an environmentally friendly solvent researchgate.net. This approach is suitable for both the direct reaction between organic azides and alkynes and for one-pot, three-component reactions, highlighting its utility and alignment with green chemistry goals researchgate.net. The stability of copper(II) complexes in both water and air makes them particularly attractive for these applications researchgate.net.

The table below summarizes key research findings in the development of sustainable catalytic systems utilizing copper(II) acetylacetonate.

| Catalytic System | Reaction Catalyzed | Key Sustainable Features | Reference |

|---|---|---|---|

| Cu(acac)₂ anchored on activated carbon | Aziridination of styrene | Heterogeneous system; catalyst is easily separated and recyclable for multiple cycles. | researchgate.net |

| Cu(acac)₂ in aqueous media | Huisgen 1,3-dipolar cycloaddition (Click Chemistry) | Utilizes water as a green solvent; enables one-pot, multi-component reactions. | researchgate.net |

| Cu(acac)₂ immobilized in ionic liquids | Aziridination of olefins | Facilitates easy catalyst and solvent recycling. | researchgate.net |

| Cu(acac)₂ | Three-component coupling (A³ coupling) | Forms propargylamines with high efficiency and diastereoselectivity. | researchgate.net |

Computational Design and Prediction of New Materials and Molecular Behavior

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of copper(II) acetylacetonate at the molecular level. These theoretical studies provide deep insights into its electronic structure, geometry, and reactivity, which are crucial for the rational design of new materials and catalysts.

DFT calculations have been successfully employed to investigate the structural and electronic properties of copper(II) acetylacetonate in its neutral, oxidized (Cu(III)), and reduced (Cu(I)) forms researchgate.netnih.gov. While only the neutral Cu(II) form is known experimentally in detail, understanding the geometries and frontier orbitals of the other oxidation states is vital, as they are often implicated as intermediates in catalytic cycles nih.gov. These studies show that both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the neutral molecule are primarily copper-based nih.gov.

Furthermore, computational models have been used to elucidate reaction mechanisms. First-principles calculations and reactive molecular dynamics simulations have detailed the atomistic pathways for atomic layer deposition (ALD) using Cu(acac)₂ as a precursor. These studies revealed that the precursor chemisorbs and decomposes on a copper surface, with a sequential reduction from Cu(acac)₂ to Cu(acac) and finally to metallic copper researchgate.netrsc.org. Such insights are critical for optimizing thin-film deposition processes.

The coordination chemistry of Cu(acac)₂ has also been extensively modeled. DFT analysis, in conjunction with experimental techniques like EPR and ENDOR, has been used to determine the preferred coordination geometries of adducts formed with ligands such as imidazole (B134444). These studies can distinguish between different possible arrangements, such as cis-mixed plane, trans-axial, and trans-equatorial coordination, providing a detailed picture of the complex's interactions in solution acs.org.

The following table highlights key applications of computational methods in the study of copper(II) acetylacetonate.

| Computational Method | Property/System Studied | Key Findings/Predictions | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Neutral, oxidized, and reduced forms of Cu(acac)₂ | Predicted geometries and electronic structures; identified HOMO and LUMO as copper-based. | researchgate.netnih.gov |

| DFT and Reactive Molecular Dynamics | Atomic Layer Deposition (ALD) mechanism | Elucidated the sequential dissociation and reduction pathway of Cu(acac)₂ on a copper surface. | researchgate.netrsc.org |

| DFT with EPR/ENDOR analysis | Coordination adducts with imidazole, [Cu(acac)₂(Im)ₙ] | Determined that trans-equatorial coordination is the most stable arrangement for the bis-adduct. | acs.org |

| Spin restricted open-shell DFT | Visible absorption spectrum of Cu(acac)₂ | Calculated 3d→3d transition energies that align well with experimental data, confirming the molecular origin of the spectral bands. | researchgate.net |

Exploration of Unique Coordination Environments and Reactivity Pathways

Fundamental research into the coordination chemistry of copper(II) acetylacetonate continues to reveal novel structures and reaction pathways. The square planar geometry of the Cu(II) center allows for axial coordination, leading to the formation of five- or six-coordinate adducts with a variety of Lewis bases. This reactivity is central to its function in catalysis and materials synthesis.

Studies on the reaction of Cu(acac)₂ with chelating ligands containing -NH₂ groups, such as ethylenediamine (B42938), demonstrate a strong dependence on the reaction conditions. In non-aqueous solvents like toluene, simple Lewis acid-base adducts are formed. However, in protic solvents like ethanol (B145695), template reactions can occur where the amine condenses with the acetylacetonate carbonyl group to form Schiff base complexes niscpr.res.in. This solvent-dependent reactivity offers a pathway to selectively synthesize different types of copper complexes from the same set of starting materials niscpr.res.in.

The coordination environment can be further tailored by using ligands with multiple, distinct donor sites. For example, a heteroditopic ligand combining a hard acetylacetone (B45752) donor site with a softer pyrazole (B372694) site has been used to create a mixed-metal Cu(II)/Au(I) complex. In this structure, the acetylacetonate moiety binds to the square planar Cu(II) center, while the pyrazole nitrogen coordinates to a AuCl fragment mdpi.com. This work opens avenues for the rational design of bimetallic coordination polymers with potentially novel magnetic or catalytic properties.

The reactivity of Cu(acac)₂ extends to the formation of highly reactive intermediates. It is a well-known catalyst for generating copper-carbene species from diazo compounds. These intermediates are not typically isolated but are harnessed for a variety of important organic transformations, including:

Cyclopropanation: Reaction of the copper-carbene with an alkene to form a cyclopropane (B1198618) ring youtube.com.

Ylide Formation: Interaction with heteroatoms (N, S, O) to form ylides, which can undergo subsequent rearrangements or cyclization reactions youtube.com.

Epoxidation and Aziridination: Transfer of the carbene fragment to aldehydes and imines to produce epoxides and aziridines, respectively youtube.com.

These reactivity pathways underscore the role of Cu(acac)₂ as a versatile precursor for generating potent chemical intermediates, enabling the synthesis of complex organic molecules researchgate.netyoutube.com.

Q & A

Q. What statistical methods are appropriate for analyzing catalytic performance in Cu(II)-acac systems?

- Methodological Answer : Use ANOVA to compare reaction yields under varied conditions (temperature, solvent, ligand ratio). Principal Component Analysis (PCA) identifies dominant variables (e.g., ligand electronegativity, solvent polarity). Error bars in kinetic plots must reflect triplicate measurements, and turnover numbers (TON) should account for catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products